1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride involves several steps. One common synthetic route includes the reaction of 1,3-diaminopropane with formaldehyde and a methylating agent under controlled conditions . The reaction typically proceeds through the formation of an intermediate, which is then cyclized to form the spiro compound. The final product is obtained by treating the spiro compound with hydrochloric acid to yield the hydrochloride salt .
Chemical Reactions Analysis
1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the chloride ion in the compound.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets, modulating their activity and leading to various biochemical effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride can be compared with other similar compounds, such as:
1,3,7-Triaza-spiro-[4.4]nonan-4-one: Lacks the methyl group, which can affect its reactivity and binding properties.
1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one: The non-hydrochloride form, which may have different solubility and stability characteristics.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-methyl-1,3,7-triazaspiro[4.4]nonan-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-10-5-9-6(11)7(10)2-3-8-4-7;/h8H,2-5H2,1H3,(H,9,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRFVSBLWJCNFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=O)C12CCNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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